N-Myristoylglycine

Description

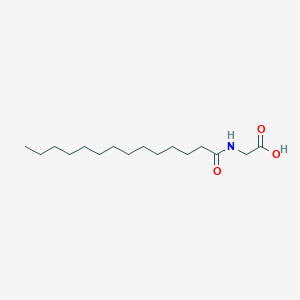

Structure

3D Structure

Properties

IUPAC Name |

2-(tetradecanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUGTPXLDJQBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162047 | |

| Record name | N-Myristoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myristoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013250 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14246-55-0 | |

| Record name | N-Myristoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14246-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Myristoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014246550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Myristoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-MYRISTOYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84UK82T430 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Myristoylglycine: A Technical Guide for Researchers

CAS Number: 14246-55-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Myristoylglycine (CAS 14246-55-0), a lipidated amino acid, is a critical molecule in cellular biology and a compound of growing interest in therapeutic research. Structurally, it consists of a 14-carbon saturated fatty acid, myristic acid, linked to the N-terminus of a glycine residue.[1] This guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, biological functions, mechanisms of action, and applications. Detailed experimental protocols and visual diagrams of key pathways are included to support researchers in their study and application of this compound.

Physicochemical Properties

This compound is a white, solid powder at room temperature.[2] Its defining characteristic is the amphipathic nature imparted by the hydrophobic myristoyl chain and the hydrophilic glycine headgroup, influencing its solubility and biological interactions.[3]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 14246-55-0 | [2][3] |

| Molecular Formula | C₁₆H₃₁NO₃ | |

| Molecular Weight | 285.42 g/mol | |

| Appearance | White powder / solid | |

| Purity | ≥95% to 100% | |

| Melting Point | ~60-70 °C | |

| Decomposition Temp. | 469 °C | |

| Solubility | DMF: 10 mg/mlDMSO: 10 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mlEthanol: 0.5 mg/ml | |

| Storage Temperature | -20°C to 8°C | |

| InChI Key | DYUGTPXLDJQBRB-UHFFFAOYSA-N | |

| Synonyms | Myristoyl-Gly-OH, N-Tetradecanoylglycine, NSC 622050 |

Synthesis and Manufacturing

This compound can be produced through both chemical and enzymatic methods.

-

Chemical Synthesis: The primary chemical method involves the acylation of glycine with myristoyl chloride. To enhance the solubility of myristoyl chloride during this reaction, co-solvents such as a 1:1 mixture of dimethylformamide (DMF) and dichloromethane (DCM) can be utilized. The reaction of myristic acid with glycine is another described method.

-

Enzymatic Synthesis: A highly specific method for producing N-myristoylated peptides involves the enzyme N-Myristoyltransferase (NMT). This enzyme catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a target peptide. This process can be achieved in recombinant systems like E. coli by co-expressing NMT with the target protein, yielding significant quantities of the myristoylated product.

Biological Role and Mechanism of Action

This compound plays a dual role in cellular processes: as a key component in post-translational modification and as an endogenous signaling molecule.

Role in Protein N-Myristoylation

The most well-established function of the myristoyl-glycine motif is in protein N-myristoylation. This is a crucial lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group to the N-terminal glycine of numerous eukaryotic and viral proteins. This modification is vital for:

-

Membrane Targeting: The attached lipid anchor facilitates weak, reversible interactions with cellular membranes, localizing proteins to specific compartments like the plasma membrane or endoplasmic reticulum.

-

Signal Transduction: Many myristoylated proteins are key components of signaling pathways, including G-protein alpha subunits and tyrosine kinases (e.g., Src family kinases). Myristoylation can influence their conformation and ability to interact with other proteins.

-

The "Myristoyl Switch": For some proteins, the myristoyl group is sequestered within the protein's structure. A conformational change, often triggered by ligand binding, can expose the myristoyl group, promoting membrane association and downstream signaling.

Endogenous Synthesis and Role in Adipocyte Browning

Recent research has unveiled a novel role for this compound as an endogenous metabolite that promotes the differentiation of brown adipocytes. Brown adipose tissue (BAT) is specialized in dissipating energy as heat, making it a key target for combating obesity and metabolic diseases.

A 2022 study by Guijas et al. found that the asthma drug zafirlukast induces the synthesis of this compound in preadipocytes. This synthesis is catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT). The newly synthesized this compound then acts as a potent inducer of brown fat differentiation, mimicking the effect of zafirlukast but without its associated cytotoxicity at higher concentrations. This discovery positions this compound as a potential therapeutic agent for metabolic disorders.

Applications in Research and Development

The unique properties of this compound lend it to several applications:

-

Biochemical Research: It is widely used in studies of cell signaling, membrane dynamics, and protein-lipid interactions. It can serve as a substrate analog in NMT assays or as a standard in lipidomics.

-

Drug Development: Its ability to induce brown fat differentiation makes it a promising candidate for developing therapies against obesity and type 2 diabetes. It can also be incorporated into drug delivery systems to improve the solubility and bioavailability of therapeutic compounds.

-

Synthetic Chemistry: It serves as a synthetic intermediate in the preparation of more complex lipopeptides.

-

Cosmetic Formulations: Due to its emollient and emulsifying properties, it is used in skincare products to enhance hydration and texture.

Experimental Protocols

This section provides a detailed methodology for an experiment central to the recent discoveries surrounding this compound's function.

Protocol: Induction of Brown Adipocyte Differentiation in SGBS Cells

This protocol is adapted from the methodology described by Guijas, C., et al. (2022) in Metabolites. It details the use of this compound to induce browning in human Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes.

Objective: To assess the capacity of this compound to induce the differentiation of preadipocytes into functional brown adipocytes.

Materials:

-

SGBS preadipocytes

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Biotin, Pantothenate

-

Human Insulin

-

Dexamethasone

-

3-isobutyl-1-methylxanthine (IBMX)

-

Rosiglitazone (positive control)

-

This compound (test compound, CAS 14246-55-0)

-

DMSO (vehicle control)

-

UCP1 antibody (for immunofluorescence)

-

LipidTox or Oil Red O (for lipid droplet staining)

-

Hoechst stain (for nuclei)

Methodology:

-

Cell Culture (Day -2):

-

Plate SGBS preadipocytes in 384-well plates at an appropriate density.

-

Culture in DMEM/F-12 medium supplemented with FBS, penicillin-streptomycin, biotin, and pantothenate.

-

Incubate at 37°C and 5% CO₂.

-

-

Initiation of Differentiation (Day 0):

-

Remove the culture medium.

-

Add fresh medium containing an induction cocktail (e.g., insulin, dexamethasone, IBMX).

-

Add test compounds to the respective wells:

-

Test Group: this compound at concentrations from 0.0001 to 20 µM.

-

Positive Control: Rosiglitazone.

-

Vehicle Control: DMSO.

-

-

-

Induction Period (Day 0 to Day 4):

-

Incubate the cells with the induction cocktail and test compounds for 4 days.

-

-

Maturation Period (Day 4 to Day 11):

-

Remove the induction medium.

-

Add maintenance medium (containing insulin but not dexamethasone or IBMX).

-

Culture for an additional 7 days to allow for full differentiation and maturation of adipocytes.

-

-

Analysis (Day 11):

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Staining:

-

Stain for neutral lipid droplets using LipidTox (green) or Oil Red O.

-

Perform immunofluorescence for the brown fat marker Uncoupling Protein 1 (UCP1) using a primary anti-UCP1 antibody and a fluorescent secondary antibody (red).

-

Stain nuclei with Hoechst (blue).

-

-

Imaging: Acquire images using a high-content imaging system.

-

Quantification: Analyze images to quantify lipid droplet accumulation and UCP1 protein expression as markers of adipogenesis and browning, respectively.

-

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).

-

General Handling: No special handling measures are typically required. Standard laboratory practices, including wearing personal protective equipment (gloves, lab coat, safety glasses), are recommended.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: The product is generally not an irritant. Wash with soap and water.

-

Eye Contact: Rinse with running water for several minutes.

-

Ingestion: Consult a doctor if symptoms persist.

-

-

Storage: Store in a tightly closed container in a cool, dry place, typically between -20°C and 8°C.

-

Use Limitation: The compound is intended for research use only and is not for human or veterinary use.

Conclusion

This compound is a multifaceted molecule with a well-established role in protein modification and an exciting, newly discovered function as an endogenous regulator of brown fat differentiation. Its simple structure, amenability to synthesis, and potent biological activity make it a valuable tool for researchers in cell biology and a compelling lead for the development of novel therapeutics for metabolic diseases. The data and protocols presented in this guide offer a solid foundation for professionals seeking to explore the full potential of this lipidated amino acid.

References

The Emerging Role of Endogenous N-Myristoylglycine: A Technical Guide for Researchers

Abstract

Endogenous N-Myristoylglycine is an N-acyl amino acid that has recently been identified as a bioactive lipid molecule with a significant role in brown fat differentiation. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, its established biological function in adipocytes, and its potential broader roles in cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of associated pathways to facilitate further investigation into this emerging signaling molecule.

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules formed by the conjugation of a fatty acid to an amino acid. While the biological activities of various NAAs, such as N-arachidonoyl glycine, have been studied in the context of pain and inflammation, the specific roles of many other members of this family are only beginning to be elucidated. This compound, an N-acylglycine with a 14-carbon saturated fatty acid chain, was historically considered a simple metabolite. However, recent research has unveiled its potent biological activity as an inducer of brown adipocyte differentiation, positioning it as a molecule of interest in the study of metabolic diseases like obesity.[1][2] This guide will synthesize the current knowledge on endogenous this compound, focusing on its core biological functions and the experimental methodologies to study them.

Biosynthesis and Metabolism of this compound

The primary route for the synthesis of this compound is the enzymatic conjugation of myristic acid to glycine. This reaction is catalyzed by Glycine N-Acyltransferase (GLYAT), a mitochondrial enzyme.[2] The expression of GLYAT is notable in the liver and kidney, where it plays a role in the detoxification of xenobiotics, and also in adipose tissue.[2]

The biosynthesis can be summarized as a two-step process:

-

Activation of myristic acid to myristoyl-CoA.

-

Conjugation of myristoyl-CoA to glycine by GLYAT to form this compound.

While other enzymes with glycine N-acyltransferase activity exist, GLYAT has been identified as the most effective for the synthesis of various acylglycines.[2]

References

N-Myristoylglycine: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Biosynthesis, Analysis, and Potential Significance of a Key Human Urinary Metabolite

Introduction

N-Myristoylglycine is an N-acylglycine, a conjugate of the saturated fatty acid myristic acid and the amino acid glycine. It is recognized as an endogenous human metabolite found in both urine and blood serum. This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a detailed overview of this compound's metabolic pathway, comprehensive analytical protocols for its quantification in human urine, and a summary of its emerging role as a potential biomarker in metabolic diseases.

Biosynthesis and Metabolic Pathway of this compound

The formation of this compound is a phase II detoxification reaction that occurs primarily in the mitochondria of the liver and kidneys. The pathway involves a two-step enzymatic process designed to increase the water solubility of myristic acid, thereby facilitating its excretion.

-

Activation of Myristic Acid: Myristic acid is first activated to its coenzyme A (CoA) thioester, Myristoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

-

Glycine Conjugation: The myristoyl group is then transferred from Myristoyl-CoA to the amino group of glycine. This crucial step is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) .[1][2] This enzyme exhibits a preference for various acyl-CoAs and plays a significant role in detoxifying both endogenous and xenobiotic organic acids.[2][3] The resulting this compound is then released from the mitochondria and can enter circulation to be eventually excreted in the urine.

The diagram below illustrates the enzymatic synthesis of this compound.

Quantitative Analysis in Human Urine

The quantification of this compound in urine is a valuable tool for studying fatty acid metabolism and identifying potential biomarkers. While extensive databases with specific concentration ranges for this compound are not widely available, the analysis of acylglycines as a class has been performed in various studies. Decreased levels of urinary acylglycines have been associated with higher Body Mass Index (BMI).[4]

Further research is required to establish definitive reference ranges for this compound in healthy and disease-state populations. The following table is a template for researchers to populate as more quantitative data becomes available.

| Population | This compound Concentration (µmol/mmol creatinine) | Analytical Method | Reference |

| Healthy Adults | Data Not Available | UPLC-MS/MS | |

| Obese Adults | Data Not Available | UPLC-MS/MS | |

| Type 2 Diabetes | Data Not Available | UPLC-MS/MS |

Experimental Protocols for Quantification

The analysis of this compound in urine typically involves sample preparation followed by detection using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

The general workflow for this analysis is depicted below.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step to remove interfering substances from the urine matrix and concentrate the acylglycines.

-

Materials:

-

Strong Anion Exchange (SAX) or Mixed-Mode Cation Exchange SPE cartridges.

-

Methanol, Water (HPLC-grade).

-

Acetic Acid (1 M).

-

Elution Solvents (e.g., n-butanol/formic acid/sulfuric acid mixture).

-

Internal Standard (e.g., a deuterated analog of an acylglycine).

-

-

Protocol:

-

Column Conditioning: Activate the SPE column by washing sequentially with 2 mL of methanol, 2 mL of water, and 2 mL of 1 M acetic acid. Equilibrate the column by washing with distilled water until the pH is neutral.

-

Sample Preparation: To a volume of urine equivalent to 1 mg of creatinine, add an equal volume of 0.01 M Barium Hydroxide (Ba(OH)₂). Add the internal standard. Centrifuge the sample.

-

Sample Loading: Dilute the supernatant with three volumes of distilled water and adjust the pH to 8.0-8.5. Load the prepared sample onto the conditioned SPE column at a low flow rate (e.g., 2 mL/min).

-

Washing: Wash the column with 4 mL of distilled water to remove neutral and basic compounds. Dry the column by centrifugation or under a stream of nitrogen.

-

Elution: Elute the acylglycines using an appropriate solvent mixture. A multi-step elution can be employed, for example, with sequential additions of:

-

1 mL of n-butanol/formic acid/concentrated sulfuric acid (80/20/0.5 by vol).

-

1 mL of ethyl acetate/formic acid/concentrated sulfuric acid (80/20/0.5 by vol).

-

1 mL of pure methanol.

-

-

Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 2% acetonitrile in water) for UPLC-MS/MS analysis.

-

Derivatization (Optional)

For some analyses, derivatization may be employed to improve chromatographic properties and enhance ionization efficiency. Common derivatizing agents for acylglycines include n-butanol.

UPLC-MS/MS Analysis

-

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions (Example):

-

Column: ACQUITY BEH C18 column (e.g., 1.0 × 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water with 1 mM ammonium formate.

-

Mobile Phase B: 2-propanol/acetonitrile (9:1, v/v) with 0.1% Formic Acid and 1 mM ammonium formate.

-

Flow Rate: 150 µL/min.

-

Gradient: A multi-step gradient is typically used to separate the analytes. An example gradient is as follows:

-

Initial: 68% A

-

to 1 min: 68% A

-

to 2 min: 55% A

-

to 2.5 min: 48% A

-

to 4 min: 42% A

-

to 5.5 min: 34% A

-

to 7 min: 30% A

-

to 9 min: 25% A

-

to 10.5 min: 3% A

-

Hold at 3% A for 2 min.

-

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acylglycines.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of standards.

-

Example Parameters: Parameters such as capillary voltage, cone voltage, and collision energy should be optimized for each specific instrument and analyte.

-

Clinical and Research Significance

This compound is emerging as a metabolite of interest in the context of metabolic health and disease.

-

Obesity and Metabolic Syndrome: Studies have shown that obesity can alter the urinary metabolic signature. Specifically, urinary levels of some acylglycines have been observed to decrease with a higher BMI, suggesting a potential dysregulation of fatty acid metabolism.

-

Brown Adipose Tissue (BAT) Activation: Recent research has identified this compound as a potent endogenous metabolite that can induce the differentiation of human brown fat cells. Brown adipose tissue is known for its ability to dissipate energy as heat, making it an attractive therapeutic target for obesity and related metabolic disorders. The discovery that this compound can promote "browning" of white adipocytes suggests it may have a role in regulating energy expenditure.

The relationship between this compound and metabolic health warrants further investigation.

Conclusion

This compound is a urinary metabolite that provides a window into mitochondrial fatty acid metabolism. Its synthesis via the GLYAT enzyme and subsequent excretion represent a key pathway for the detoxification of myristic acid. While standardized quantitative data in human urine is still forthcoming, the analytical methods for its detection are well-established, relying on the sensitivity and specificity of UPLC-MS/MS. The emerging link between this compound, obesity, and brown fat activation positions it as a metabolite of significant interest for future research into the prevention and treatment of metabolic diseases. This guide provides a foundational resource for researchers aiming to explore the role of this compound in human health and disease.

References

An In-depth Technical Guide to the Discovery and History of N-Myristoylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Myristoylglycine, a lipidated amino acid, has recently emerged as a molecule of significant interest in the field of metabolic research due to its potent ability to induce the browning of white adipocytes. This guide provides a comprehensive overview of the discovery and history of this compound, beginning with the foundational discovery of protein N-myristoylation, a key post-translational modification, and culminating in the recent elucidation of this compound's specific biological function and its potential as a therapeutic agent. This document details the key scientific milestones, experimental methodologies, and quantitative data associated with this fascinating molecule.

Introduction: From a Protein Modification to a Bioactive Metabolite

The story of this compound is intrinsically linked to the broader field of protein lipidation, specifically N-myristoylation. This post-translational modification, involving the attachment of a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminal glycine residue of a protein, was first identified in 1982.[1][2][3] For decades, the focus of research was on the myristoylated proteins themselves and the enzyme responsible for this modification, N-myristoyltransferase (NMT). This compound was primarily known as a breakdown product of these proteins or used as a synthetic component in biochemical assays, for instance, as an immunogen to generate antibodies against myristoylated proteins.[4]

A paradigm shift occurred in 2022 with the discovery that this compound is not merely a structural component or a metabolic byproduct but a potent endogenous signaling molecule capable of inducing the differentiation of preadipocytes into brown adipocytes.[5] This finding has opened up new avenues for research into the therapeutic potential of this compound for metabolic diseases such as obesity and type 2 diabetes.

The Historical Context: The Discovery of N-Myristoylation

The journey to understanding this compound began with the identification of a previously unknown N-terminal "blocking group" on the catalytic subunit of cyclic AMP-dependent protein kinase isolated from bovine cardiac muscle. In 1982, the laboratory of Koiti Titani identified this blocking group as an n-tetradecanoyl moiety. This discovery was significant as it introduced a new type of covalent modification of proteins.

Early research in this area focused on identifying other N-myristoylated proteins and characterizing the enzyme responsible, N-myristoyltransferase (NMT). These studies established that N-myristoylation plays a crucial role in protein targeting to cellular membranes and in various signal transduction pathways.

Early Methods for Detecting N-Myristoylated Proteins:

Initial methods for identifying N-myristoylated proteins were challenging and often involved radiolabeling techniques. These included:

-

Metabolic labeling with radioactive myristic acid: Cells were incubated with [³H]myristate, and the labeled proteins were then identified by autoradiography.

-

Mild acid hydrolysis: This method releases this compound from myristoylated peptides and proteins, which could then be derivatized and analyzed.

More advanced techniques were later developed, including the use of bio-orthogonal azidomyristate analogs and mass spectrometry, which significantly improved the sensitivity and specificity of detection.

The Modern Breakthrough: this compound as an Inducer of Brown Adipogenesis

The contemporary understanding of this compound's biological function stems from a 2022 study that utilized a novel screening approach called Drug-Initiated Activity Metabolomics (DIAM). This study aimed to identify endogenous metabolites that could mimic the brown adipocyte-inducing effects of the asthma drug zafirlukast.

The Discovery via Drug-Initiated Activity Metabolomics (DIAM)

The DIAM screening process is a powerful tool for discovering bioactive endogenous metabolites. The general workflow is as follows:

In the pivotal study, researchers treated human Simpson-Golabi-Behmel Syndrome (SGBS) preadipocytes with zafirlukast, a known inducer of brown fat differentiation, and performed untargeted metabolomics. This analysis revealed that this compound was significantly upregulated in the zafirlukast-treated cells. Subsequent functional assays confirmed that exogenous this compound could recapitulate the brown adipogenic effects of zafirlukast without its associated cytotoxicity.

The Role of Glycine N-Acyltransferase (GLYAT)

Further investigation revealed that the synthesis of this compound in adipocytes is catalyzed by the enzyme Glycine N-Acyltransferase (GLYAT). Zafirlukast treatment was shown to increase the expression of GLYAT, leading to the elevated production of this compound. GLYAT is a mitochondrial enzyme that catalyzes the conjugation of an acyl-CoA with glycine. While it is known to be involved in the detoxification of xenobiotics by conjugating them with glycine, its role in the synthesis of endogenous signaling lipids like this compound was a novel finding.

Quantitative Data

The following tables summarize the key quantitative data related to the discovery and activity of this compound.

Table 1: this compound Induced Brown Adipocyte Differentiation in SGBS Cells

| Parameter | Value | Reference |

| Effective Concentration Range | 0.0001 to 20 µM | |

| UCP1 mRNA Induction (vs. control) | ~55-fold (with zafirlukast) | |

| FABP4 mRNA Induction (vs. control) | ~7-fold (with zafirlukast) | |

| Brown Adipocyte Differentiation | 46.1% (with rosiglitazone as positive control) | |

| White Adipocyte Differentiation | 5.8% (with rosiglitazone as positive control) |

Table 2: GLYAT Kinetic Parameters

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Benzoyl-CoA | 96.6 | 17.1 (μmol/min/mg) | |

| Glycine | - | - | |

| Myristoyl-CoA | Not reported | Not reported |

Note: Kinetic data for GLYAT with myristoyl-CoA as a substrate is not yet available in the literature. Existing studies have primarily focused on short-chain acyl-CoAs and xenobiotic substrates. One study indicated that oleoyl-CoA, a long-chain acyl-CoA, is an inhibitor but not a substrate for mouse GLYAT, suggesting that the enzyme's activity with long-chain fatty acyl-CoAs may be complex and requires further investigation.

Experimental Protocols

Chemical Synthesis of this compound

A common method for the chemical synthesis of this compound involves the acylation of glycine.

Protocol:

-

Activation of Myristic Acid: Myristic acid is converted to an activated form, such as myristoyl chloride, to facilitate the reaction with the amino group of glycine.

-

Coupling Reaction: The activated myristic acid is then reacted with glycine in a suitable solvent system. The reaction is typically carried out under basic conditions to deprotonate the amino group of glycine, enhancing its nucleophilicity.

-

Purification: The resulting this compound is then purified from the reaction mixture using techniques such as recrystallization or chromatography.

A more specific method adaptable for laboratory synthesis involves solid-phase peptide synthesis (SPPS) principles:

-

Resin Activation: A suitable resin (e.g., Rink Amide AM resin) is swollen in a solvent like dimethylformamide (DMF).

-

Glycine Coupling: Fmoc-protected glycine is coupled to the resin using condensing agents like HBTU and HOBt in the presence of an activator such as DIEA.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the glycine to expose the free amino group.

-

Myristic Acid Coupling: Myristic acid is then coupled to the N-terminus of the resin-bound glycine.

-

Cleavage and Purification: The this compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

SGBS Cell Culture and Brown Adipocyte Differentiation

The Simpson-Golabi-Behmel Syndrome (SGBS) preadipocyte cell line is a widely used model for studying human adipogenesis.

Protocol for this compound-Induced Browning:

-

Cell Culture: SGBS preadipocytes are cultured in a basal medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), biotin, and pantothenate at 37°C and 5% CO₂.

-

Initiation of Differentiation: To induce differentiation, confluent preadipocytes are treated with a differentiation cocktail typically containing insulin, dexamethasone, and IBMX for the first 4 days. For browning experiments with this compound, the compound is added to this induction medium at the desired concentration (e.g., in the range of 0.0001 to 20 µM).

-

Maintenance of Differentiation: After 4 days, the induction medium is replaced with a maintenance medium containing only insulin for an additional 7 days.

-

Analysis: After a total of 11 days of differentiation, the cells can be analyzed for markers of brown adipogenesis, such as the expression of Uncoupling Protein 1 (UCP1) and Fatty Acid Binding Protein 4 (FABP4), and for lipid accumulation.

Drug-Initiated Activity Metabolomics (DIAM)

This protocol outlines the key steps in a DIAM screen to identify bioactive metabolites.

Protocol:

-

High-Throughput Screen: A library of known drugs is screened in a relevant cellular assay to identify a "hit" compound that elicits the desired biological response (e.g., zafirlukast inducing brown adipocyte differentiation).

-

Cell Treatment and Metabolite Extraction: The target cells (e.g., SGBS preadipocytes) are treated with the hit compound, a vehicle control, and a structurally similar but inactive compound (negative control). After a defined incubation period, metabolites are extracted from the cells and the culture supernatant.

-

LC-MS/MS Analysis: The extracted metabolites are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to generate a comprehensive metabolic profile for each condition.

-

Data Analysis: The raw data is processed using software such as XCMS Online to identify and quantify metabolic features that are significantly altered by the hit compound compared to the controls.

-

Feature Prioritization and Identification: The significantly altered metabolic features are prioritized, and their chemical structures are identified through fragmentation analysis and comparison to metabolite databases.

-

Functional Validation: The identified metabolites are then synthesized or obtained commercially and tested in the original biological assay to confirm their activity.

Signaling Pathways and Molecular Mechanisms

The precise downstream signaling pathway of this compound in promoting brown adipogenesis is an active area of research. However, based on the known mechanisms of brown fat differentiation and the initial findings, a putative pathway can be proposed.

The induction of brown adipogenesis is known to be critically dependent on the activation of key transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and its coactivator, PGC-1α. PGC-1α is considered a master regulator of mitochondrial biogenesis and the expression of UCP1, the hallmark protein of brown adipose tissue responsible for thermogenesis. While a direct interaction between this compound and these factors has not yet been demonstrated, it is plausible that this compound acts upstream to activate this signaling cascade, potentially through an as-yet-unidentified receptor or intracellular target.

Future Directions and Therapeutic Implications

The discovery of this compound as a potent and non-toxic inducer of brown adipogenesis has significant therapeutic implications for metabolic diseases. Future research will likely focus on:

-

Elucidating the complete signaling pathway: Identifying the direct molecular target(s) of this compound is a crucial next step.

-

In vivo studies: Evaluating the efficacy of this compound in animal models of obesity and diabetes will be essential to translate these findings to the clinic.

-

Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion of this compound will be necessary for its development as a therapeutic agent.

-

Exploring other N-acyl amino acids: The discovery of this compound's activity suggests that other N-acyl amino acids may also have important biological functions.

Conclusion

The journey of this compound from a component of a post-translational modification to a bioactive signaling molecule exemplifies the dynamic nature of scientific discovery. The historical context of N-myristoylation provided the foundation for understanding its structure and synthesis, while modern metabolomic techniques unveiled its unexpected and potent biological activity. As research in this area continues, this compound holds promise as a novel therapeutic agent for combating metabolic diseases and serves as a compelling example of the untapped potential of endogenous metabolites in drug discovery.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Myristoylation - Wikipedia [en.wikipedia.org]

- 3. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Drug-Initiated Activity Metabolomics Identifies Myristoylglycine as a Potent Endogenous Metabolite for Human Brown Fat Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of N-Myristoylglycine and N-Myristoyltransferase (NMT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Myristoyltransferase (NMT) is a crucial eukaryotic enzyme responsible for the co- and post-translational covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a multitude of substrate proteins. This modification, known as N-myristoylation, is vital for a wide range of cellular processes, including signal transduction, protein-protein interactions, and protein localization. Consequently, NMT has emerged as a significant therapeutic target for various diseases, including cancer and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the interaction between N-Myristoylglycine, a fundamental myristoylated amino acid, and N-Myristoyltransferase. It delves into the enzyme's structure and catalytic mechanism, the role of N-myristoylation in key signaling pathways, and detailed experimental protocols for studying this interaction. While specific quantitative data for the direct interaction of this compound with NMT is not extensively available in the current literature, this guide presents data for representative NMT substrates and inhibitors to provide a comparative context.

Introduction to N-Myristoyltransferase (NMT)

N-Myristoyltransferase (NMT) catalyzes the transfer of myristate from myristoyl-Coenzyme A (myristoyl-CoA) to the α-amino group of an N-terminal glycine residue of nascent or mature proteins.[3][4] In humans, two isoforms, NMT1 and NMT2, have been identified, sharing a high degree of sequence identity but exhibiting some differences in substrate specificity and biological function.[5] The process of N-myristoylation is irreversible and plays a critical role in:

-

Membrane Targeting: The attached myristoyl group increases the hydrophobicity of the protein, facilitating its association with cellular membranes. This is often a prerequisite for the protein's function.

-

Protein-Protein Interactions: The myristoyl moiety can be sequestered within a hydrophobic pocket of the protein, and its exposure can be regulated by conformational changes, thereby modulating interactions with other proteins.

-

Signal Transduction: Many key signaling proteins, including Src family kinases and the α-subunits of heterotrimeric G-proteins, are myristoylated, and this modification is essential for their role in signaling cascades.

Due to its essential role in cell viability and its involvement in various pathological conditions, NMT is a validated drug target.

This compound: The Product of N-Myristoylation

This compound is the fundamental structural unit resulting from the N-myristoylation of a protein's N-terminal glycine. It consists of a myristoyl group linked to a glycine residue via an amide bond. While this compound itself can be considered a product of the NMT reaction on a single amino acid, it also serves as a crucial component of larger myristoylated peptides and proteins that act as substrates for NMT. Its physical and chemical properties are central to the function of myristoylated proteins.

Quantitative Data on NMT Interaction

Table 1: Kinetic Parameters for NMT Substrates

| Substrate (Peptide) | NMT Isoform | Km (µM) | Reference |

| Hs pp60src(2-9) | Human NMT1 | 2.76 ± 0.21 | |

| Hs pp60src(2-9) | Human NMT2 | 2.77 ± 0.14 | |

| Myristoyl-CoA | Human NMT1 | 8.24 ± 0.62 | |

| Myristoyl-CoA | Human NMT2 | 7.24 ± 0.79 | |

| Azido-dodecanoyl-CoA | Murine Nmt1 | 14 ± 2 | |

| Azido-dodecanoyl-CoA | Murine Nmt2 | 9 ± 3 | |

| Lck-FLAG | Murine Nmt1 | 26 ± 5 | |

| Lck-FLAG | Murine Nmt2 | 17 ± 2 |

Table 2: Inhibitory Constants for Selected NMT Inhibitors

| Inhibitor | NMT Isoform | IC50 | Ki (µM) | Reference |

| DDD85646 | Human NMT1/2 | ~14 nM | - | |

| IMP-1088 | Human NMT1/2 | <10 nM | - | |

| Tris DBA | Murine Nmt1 | 0.5 ± 0.1 µM | - | |

| Tris DBA | Murine Nmt2 | 1.3 ± 0.1 µM | - | |

| S-(2-ketopentadecyl)-CoA | Bovine Brain NMT | - | 0.11 | |

| B13 (Myristoyl-CoA analog) | Human NMT1 | ~6 µM | - | |

| LCL204 | Human NMT1 | <1 µM | - |

Signaling Pathways Involving N-Myristoylation

N-myristoylation is a key regulatory mechanism in numerous signaling pathways. Inhibition of NMT can, therefore, have profound effects on cellular function.

Src Family Kinase Signaling

Src, a non-receptor tyrosine kinase, is a well-known substrate of NMT. N-myristoylation is essential for its localization to the plasma membrane, which is a prerequisite for its activation and downstream signaling. Inhibition of NMT leads to the mislocalization of Src, thereby inhibiting its oncogenic activity.

G-Protein Signaling

The α-subunits of many heterotrimeric G-proteins are N-myristoylated. This lipid modification is crucial for their interaction with the plasma membrane and the Gβγ dimer, which is essential for G-protein coupled receptor (GPCR) signaling. The myristoyl group can act as a "molecular switch," modulating the conformational changes of the Gα subunit upon GTP binding and its subsequent interaction with downstream effectors.

Experimental Protocols

Studying the interaction between this compound (as part of a peptide substrate) or other ligands and NMT requires robust and sensitive assays. Below are detailed methodologies for key experiments.

Fluorescence-Based NMT Inhibition Assay

This assay measures the production of Coenzyme A (CoA-SH), a product of the NMT-catalyzed reaction, using a thiol-reactive fluorescent probe.

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide containing an N-terminal glycine)

-

NMT inhibitor (or this compound to be tested)

-

7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Triton X-100

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound (e.g., NMT inhibitor or this compound) in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound solution

-

Myristoyl-CoA solution (final concentration typically 0.5 µM)

-

Peptide substrate solution (final concentration typically 1 µM)

-

-

Initiate the reaction by adding the NMT enzyme solution (final concentration typically 2-5 nM).

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction by adding the CPM fluorescent probe solution (final concentration typically 5 µM).

-

Incubate for an additional 10 minutes at room temperature to allow the probe to react with the generated CoA-SH.

-

Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~470 nm).

-

Calculate the percent inhibition relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Radioactive Filter-Binding Assay for NMT Activity

This is a classic and highly sensitive method for measuring NMT activity by quantifying the incorporation of radiolabeled myristate into a peptide substrate.

Materials:

-

Recombinant human NMT1 or NMT2

-

[³H]Myristoyl-CoA

-

Peptide substrate (e.g., a peptide with a high affinity for NMT)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA

-

P81 phosphocellulose filter paper

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, peptide substrate, and the test compound.

-

Initiate the reaction by adding [³H]Myristoyl-CoA and the NMT enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper disc.

-

Wash the filter discs extensively with a wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unincorporated [³H]Myristoyl-CoA.

-

Dry the filter discs.

-

Place each filter disc in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

The amount of incorporated radioactivity is proportional to the NMT activity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Materials:

-

Isothermal Titration Calorimeter

-

Purified NMT protein

-

Ligand solution (e.g., this compound-containing peptide or inhibitor)

-

Dialysis buffer (matched for both protein and ligand)

Procedure:

-

Thoroughly dialyze the NMT protein and dissolve the ligand in the same dialysis buffer to minimize heats of dilution.

-

Degas both the protein and ligand solutions.

-

Load the NMT protein solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.

-

A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Analyze the resulting binding isotherm to determine the thermodynamic parameters of the interaction (Kd, n, ΔH).

Conclusion and Future Directions

The interaction between N-myristoylated proteins and their modifying enzyme, NMT, is a cornerstone of cellular regulation. While the broader aspects of NMT function and inhibition are well-studied, a deeper understanding of the fundamental interactions, such as that with this compound as a basic structural unit, is warranted. The development of more potent and selective NMT inhibitors holds significant promise for therapeutic interventions in a range of diseases. Future research should focus on elucidating the precise kinetic and thermodynamic parameters of this compound and short myristoylated peptides with NMT to provide a more complete picture of substrate recognition and catalysis. Furthermore, exploring the cellular consequences of modulating these fundamental interactions could unveil novel therapeutic strategies. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the intricate biology of N-myristoylation.

References

- 1. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myristoylation - Wikipedia [en.wikipedia.org]

- 4. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-Myristoylation in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-myristoylation, the covalent attachment of a myristoyl group to an N-terminal glycine residue, is a critical lipid modification that governs the function of a vast array of signaling proteins. This process, catalyzed by N-myristoyltransferase (NMT), is fundamental for regulating protein-membrane interactions, protein-protein interactions, and the overall architecture of signal transduction pathways. Dysregulation of N-myristoylation has been implicated in numerous diseases, including cancer and infectious diseases, making NMT an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the role of N-myristoylation in cellular signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to N-Myristoylation

N-myristoylation is a co- and post-translational modification where a 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a protein.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for the proper localization and function of many signaling proteins.[3] The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes and mediating protein-protein interactions.[4][5] This process is often irreversible and plays a crucial role in a multitude of signaling cascades, including those involving G-proteins and Src family kinases.

Quantitative Data on N-Myristoylation and its Inhibition

The development of NMT inhibitors has been a key strategy in studying the functional consequences of N-myristoylation and for therapeutic purposes. The following tables summarize key quantitative data related to NMT activity and inhibition.

Table 1: Kinetic Parameters of Human N-Myristoyltransferases (NMTs)

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Reference |

| HsNMT1 | Myristoyl-CoA | 0.2 ± 0.05 | 1.5 ± 0.2 | |

| HsNMT1 | GNAAAARR-NH2 | 1.2 ± 0.3 | 1.4 ± 0.1 | |

| HsNMT2 | Myristoyl-CoA | 0.3 ± 0.07 | 1.2 ± 0.1 | |

| HsNMT2 | GNAAAARR-NH2 | 2.5 ± 0.6 | 1.1 ± 0.2 |

Table 2: IC50 Values of Selected NMT Inhibitors Against Human NMTs and Cancer Cell Lines

| Inhibitor | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |

| IMP-1088 | HsNMT1 | 2.1 | HeLa | 5 | |

| IMP-1088 | HsNMT2 | 1.8 | HeLa | 5 | |

| PCLX-001 | NMT1/2 | - | Prostate Cancer | - | |

| LCL204 | NMT1 | - | Prostate Cancer | - | |

| B13 | NMT1 | - | Prostate Cancer | - |

Key Signaling Pathways Regulated by N-Myristoylation

N-myristoylation is integral to the function of numerous signaling pathways. Below are diagrams illustrating its role in G-protein and Src kinase signaling.

Experimental Protocols

In Vitro N-Myristoylation Assay

This protocol allows for the measurement of NMT activity by quantifying the incorporation of myristoyl-CoA into a peptide substrate.

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., GNAAAARR-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

Detection reagent (e.g., radiolabeled [³H]myristoyl-CoA and scintillation counting, or a fluorescence-based assay)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NMT enzyme, and the peptide substrate.

-

Initiate the reaction by adding myristoyl-CoA.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid for radiolabeled assays).

-

Detect the amount of myristoylated peptide. For radiolabeled assays, this involves capturing the peptide on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, the release of Coenzyme A can be detected.

-

Calculate the enzyme activity based on the amount of product formed over time.

Identification of N-Myristoylated Proteins by Mass Spectrometry

This protocol outlines a general workflow for identifying N-myristoylated proteins from a complex biological sample.

Materials:

-

Cell or tissue lysate

-

Myristic acid analog with a bio-orthogonal handle (e.g., alkynyl-myristate) for metabolic labeling

-

Lysis buffer

-

Protease (e.g., trypsin)

-

Affinity resin for enrichment of modified peptides (if using metabolic labeling)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Metabolic Labeling (Optional but Recommended): Culture cells in the presence of a myristic acid analog to incorporate it into newly synthesized proteins.

-

Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.

-

Protein Digestion: Digest the proteins into peptides using a protease like trypsin.

-

Enrichment of Myristoylated Peptides: If metabolic labeling was used, enrich the labeled peptides using click chemistry to attach a biotin tag, followed by affinity purification.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation pattern can be used to identify the peptide sequence and the presence of the myristoyl modification (a mass shift of 210.198 Da).

-

Data Analysis: Use database search algorithms to identify the proteins from the detected peptides.

Site-Directed Mutagenesis to Study N-Myristoylation

This protocol describes how to mutate the N-terminal glycine to an alanine to prevent N-myristoylation and study its functional consequences.

Materials:

-

Plasmid DNA encoding the protein of interest

-

Mutagenic primers (forward and reverse) containing the desired G2A mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design: Design primers that anneal to the plasmid and contain a mismatch at the codon for the second amino acid, changing it from Glycine (e.g., GGT) to Alanine (e.g., GCT).

-

PCR Mutagenesis: Perform PCR using the plasmid template and the mutagenic primers to amplify the entire plasmid with the desired mutation.

-

DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the G2A mutation.

-

Functional Assays: Express the wild-type and G2A mutant proteins and compare their localization, activity, and interactions to determine the role of N-myristoylation.

Conclusion

N-myristoylation is a fundamental post-translational modification that profoundly impacts the landscape of cellular signaling. By directing proteins to membranes and modulating their interactions, N-myristoylation serves as a critical regulatory mechanism in a myriad of pathways essential for cellular function. The methodologies and data presented in this guide offer a robust framework for researchers to investigate the intricate roles of N-myristoylation and to advance the development of novel therapeutics targeting this vital process. A deeper understanding of the quantitative and mechanistic aspects of N-myristoylation will undoubtedly continue to fuel discoveries in both basic science and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 3. Binding of a Myristoylated Protein to the Lipid Membrane Influenced by Interactions with the Polar Head Group Region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Protein Lipidation by Palmitoylation and Myristoylation in Cancer [frontiersin.org]

The Crucial Role of N-Myristoylglycine in Protein Membrane Targeting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of N-Myristoylglycine in the membrane targeting of proteins. N-myristoylation, the attachment of a 14-carbon saturated fatty acid, myristate, to an N-terminal glycine residue, is a critical co- and post-translational modification that governs the subcellular localization and function of a multitude of proteins involved in vital cellular processes.[1][2][3] This guide delves into the molecular mechanisms, quantitative aspects, and key signaling pathways regulated by this modification, while also providing detailed experimental protocols and insights into its therapeutic potential.

The Mechanism of N-Myristoylation: A Two-Step Process

N-myristoylation is an irreversible lipid modification catalyzed by the enzyme N-myristoyltransferase (NMT).[4][5] The process primarily occurs co-translationally on nascent polypeptide chains, but can also happen post-translationally following proteolytic cleavage that exposes an internal glycine residue.

The canonical mechanism involves two key steps:

-

Methionine Excision: For co-translational myristoylation, the initiator methionine is first removed by methionine aminopeptidase (MetAP), exposing a glycine residue at the N-terminus of the nascent protein.

-

Myristoyl Group Transfer: N-myristoyltransferase (NMT) then catalyzes the transfer of a myristoyl group from myristoyl-coenzyme A (CoA) to the alpha-amino group of the N-terminal glycine, forming a stable amide bond. In vertebrates, two isozymes, NMT1 and NMT2, carry out this reaction.

The myristoyl group, with its 14-carbon chain, imparts a hydrophobic character to the modified protein, facilitating its interaction with cellular membranes. However, the affinity of the myristoyl group alone is often insufficient for stable membrane anchoring. Consequently, a second signal, such as a polybasic region or another lipid modification like palmitoylation, is frequently required for robust membrane association. This dual-signal mechanism allows for dynamic regulation of protein localization.

Quantitative Data on N-Myristoylation

Quantitative analysis is crucial for understanding the dynamics and specificity of N-myristoylation. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities of Myristoylated Proteins and Peptides to Membranes

| Myristoylated Protein/Peptide | Membrane/Liposome Composition | Dissociation Constant (Kd) | Reference |

| p60src N-terminal peptide | Red cell membrane vesicles | 2.7 nM | |

| Hippocalcin N-terminal peptide | Liposomes with PtdIns(4,5)P2 | 50 nM | |

| Generic Myristoylated Peptides | Lipid Bilayers | ~10⁻⁴ M |

Table 2: Kinetic Parameters of Human N-Myristoyltransferases (NMTs)

| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Reference |

| NMT1 | Azido-dodecanoyl-CoA | 14 ± 2 | - | |

| NMT2 | Azido-dodecanoyl-CoA | 9 ± 3 | - | |

| NMT1 | Lck-FLAG peptide | 26 ± 5 | - | |

| NMT2 | Lck-FLAG peptide | 17 ± 2 | - | |

| Bovine NMT2 | GSSKSKPKR peptide | 5.3 | 88 | |

| Human NMT1 | GSSKSKPKR peptide | 44 | 120 | |

| Bovine NMT2 | GNAAAAKKRR peptide | 44 | 48 | |

| Human NMT1 | GNAAAAKKRR peptide | 115 | 95 | |

| Bovine NMT2 | GNASSIKKK peptide | 8.5 | 72 | |

| Human NMT1 | GNASSIKKK peptide | 136 | 66.8 |

Table 3: Representative N-Myristoylated Proteins Identified by Quantitative Proteomics

| Protein | Function | Cellular Localization | Identification Method | Reference |

| Src Family Kinases (e.g., Src, Fyn, Lck) | Signal transduction, cell growth | Plasma membrane, endosomes | Metabolic labeling, mass spectrometry | |

| Gα subunits (e.g., Gαi, Gαo, Gαz) | G-protein coupled receptor signaling | Plasma membrane | Metabolic labeling, mutagenesis | |

| ARF1 (ADP-ribosylation factor 1) | Vesicular trafficking | Golgi apparatus | Metabolic labeling, mass spectrometry | |

| BID (BH3 interacting-domain death agonist) | Apoptosis | Mitochondria | Metabolic labeling, mass spectrometry | |

| MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) | Signal transduction, cytoskeletal regulation | Plasma membrane | Metabolic labeling, mass spectrometry | |

| Calcineurin A (PPP3CA) | Signal transduction | Cytosol, membranes | Metabolic labeling, mass spectrometry | |

| Nef (HIV protein) | Viral pathogenesis | Plasma membrane, Golgi | Prediction, experimental validation |

Role in Cellular Signaling Pathways

N-myristoylation is a pivotal regulator of numerous signaling pathways by controlling the subcellular localization and interaction of key signaling proteins.

Src Family Kinase Activation

N-myristoylation is essential for the membrane localization and function of Src family kinases (SFKs), which are critical regulators of cell proliferation, differentiation, and survival. The N-terminal myristoyl group acts as a membrane anchor, which is a prerequisite for their activation and downstream signaling. In the inactive state, the myristoyl group can be sequestered within a hydrophobic pocket of the kinase. Upon activation, a conformational change exposes the myristoyl group, facilitating its insertion into the plasma membrane. This membrane association is often stabilized by electrostatic interactions between basic residues in the N-terminal region of the kinase and acidic phospholipids in the membrane.

G-Protein Alpha Subunit Signaling

Many G-protein alpha subunits of the Gi/Go family are N-myristoylated, which is crucial for their membrane association and interaction with G-protein coupled receptors (GPCRs) and downstream effectors. The myristoyl group helps to anchor the α-subunit to the inner leaflet of the plasma membrane, facilitating its interaction with the βγ-subunits to form the inactive heterotrimeric G-protein complex. Upon GPCR activation and GTP binding, the Gα subunit dissociates from the Gβγ dimer, and the myristoyl anchor ensures that the activated Gα-GTP remains at the membrane to interact with its effectors. For some Gα subunits, myristoylation is also a prerequisite for subsequent palmitoylation, which provides a stronger and more specific membrane anchor.

Role in Apoptosis

N-myristoylation also plays a critical role in the regulation of apoptosis, or programmed cell death. During apoptosis, caspases, a family of proteases, are activated and cleave a variety of cellular proteins. In some cases, this cleavage exposes a cryptic N-terminal glycine residue in the substrate protein, making it a target for post-translational N-myristoylation by NMT. A key example is the pro-apoptotic protein Bid. Caspase-8 cleavage of Bid generates a truncated fragment, tBid, which is then myristoylated. This myristoylation event is crucial for targeting tBid to the mitochondrial outer membrane, where it promotes the release of cytochrome c and initiates the intrinsic apoptotic pathway.

References

- 1. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 3. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 4. First Clinical Experience with an N-myristoyltransferase (NMT) inhibitor in a patient published [pacylex.com]

- 5. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

N-Myristoylglycine as a Substrate for N-Myristoyltransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Myristoylation is a crucial lipid modification of proteins, involving the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue. This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is vital for a multitude of cellular processes, including signal transduction, protein-protein interactions, and protein targeting to membrane locations. The modification significantly influences the function of numerous proteins involved in oncogenesis and infectious diseases, making NMT a prominent target for therapeutic intervention.

This technical guide provides an in-depth overview of N-Myristoylglycine's role as a substrate for NMT. While NMT typically acts on glycine residues within a larger peptide sequence, the study of simple substrates like this compound and short peptides is fundamental to understanding the enzyme's catalytic mechanism and substrate specificity. This document details the kinetic parameters of NMT with representative substrates, provides comprehensive experimental protocols for measuring NMT activity, and illustrates the key signaling pathways regulated by N-myristoylation.

N-Myristoyltransferase (NMT) and Substrate Recognition

N-myristoyltransferase facilitates the transfer of myristate from myristoyl-Coenzyme A (myristoyl-CoA) to the α-amino group of an N-terminal glycine in substrate proteins. This reaction is highly specific. While an N-terminal glycine is an absolute requirement, the surrounding amino acid sequence also plays a significant role in substrate recognition and the efficiency of the myristoylation reaction.

Quantitative Data: Kinetic Parameters of NMT Substrates

Obtaining precise kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) is essential for characterizing enzyme-substrate interactions. While specific kinetic data for this compound as a standalone substrate for N-myristoyltransferase are not extensively reported in peer-reviewed literature, extensive research has been conducted on peptide substrates. The data for a commonly used peptide substrate derived from the N-terminus of the proto-oncogene tyrosine-protein kinase Src (pp60src) is presented below as a representative example of NMT kinetics.

| Substrate | Enzyme | Km (µM) | Vmax (or kcat) | Assay Conditions | Reference |

| Hs pp60src (2-9) peptide | Human NMT1 | 2.66 ± 0.20 | Not Specified | 30 µM myristoyl-CoA, pH 7.9-8.0, 25°C | [1] |

| Hs pp60src (2-9) peptide | Human NMT2 | 3.25 ± 0.22 | Not Specified | 30 µM myristoyl-CoA, pH 7.9-8.0, 25°C | [1] |

| Myristoyl-CoA | Human NMT1 | 8.24 ± 0.62 | Not Specified | 30 µM Hs pp60src (2-9) peptide, pH 7.9-8.0, 25°C | [2] |

| Myristoyl-CoA | Human NMT2 | 7.24 ± 0.79 | Not Specified | 30 µM Hs pp60src (2-9) peptide, pH 7.9-8.0, 25°C | [2] |

Experimental Protocols

Accurate and reproducible methods for measuring NMT activity are critical for both basic research and drug discovery. Two widely used methods are the fluorescence-based assay and the Enzyme-Linked Immunosorbent Assay (ELISA).

Fluorescence-Based NMT Activity Assay

This assay continuously monitors the production of Coenzyme A (CoA), a product of the myristoylation reaction, using a thiol-reactive fluorescent probe.

Principle: The assay utilizes a pro-fluorescent probe, such as 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM), which is non-fluorescent. In the presence of the free thiol group of CoA released during the NMT-catalyzed reaction, CPM forms a fluorescent adduct. The increase in fluorescence intensity over time is directly proportional to NMT activity.[1]

Materials:

-

Purified NMT enzyme

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., Hs pp60src (2-9) peptide: GSNKSKPK)

-

CPM dye

-

Assay Buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100

-

Quenching solution (for endpoint assays)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of NMT, myristoyl-CoA, peptide substrate, and CPM in the assay buffer. The final concentration of DMSO should be kept low (e.g., < 3%) to avoid enzyme inhibition.

-

-

Assay Setup (96-well plate):

-

To each well, add the following in order:

-

10 µL of 10% DMSO/water (or inhibitor solution in 10% DMSO for inhibition studies).

-

25 µL of myristoyl-CoA solution (final concentration, e.g., 4 µM).

-

50 µL of NMT solution (final concentration, e.g., 6.3 nM).

-

10 µL of CPM solution (final concentration, e.g., 8 µM).

-

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding 15 µL of the peptide substrate solution (final concentration, e.g., 4 µM).

-

-

Measurement:

-

Continuous Monitoring: Immediately place the plate in a fluorescence microplate reader pre-set to 25°C. Monitor the increase in fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) with excitation at ~380 nm and emission at ~470 nm.

-

Endpoint Assay: After initiating the reaction, incubate the plate at 25°C for a defined period (e.g., 30 minutes). Stop the reaction by adding 60 µL of a quenching solution. Read the final fluorescence intensity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear phase of the fluorescence increase over time, after subtracting the background fluorescence from a control well lacking the enzyme. For endpoint assays, compare the final fluorescence values.

-

ELISA-Based NMT Activity Assay

This method offers a non-radioactive, high-throughput alternative for measuring NMT activity.

Principle: A biotinylated peptide substrate is used in the NMT reaction. The myristoylated product is then captured on an antibody-coated plate (e.g., anti-biotin). The incorporated myristoyl group is subsequently detected using a specific primary antibody against the myristoyl-glycine moiety, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate for HRP results in a colorimetric signal that is proportional to the NMT activity.

Materials:

-

Purified NMT enzyme

-

Myristoyl-CoA

-

Biotinylated peptide substrate with an N-terminal glycine

-

Streptavidin-coated 96-well microplates

-

Primary antibody specific for this compound

-

HRP-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

NMT Reaction:

-

In a separate tube or plate, incubate the NMT enzyme with myristoyl-CoA and the biotinylated peptide substrate in an appropriate reaction buffer.

-

-

Capture of Product:

-

Add the reaction mixture to streptavidin-coated wells. Incubate to allow the biotinylated peptide (both substrate and product) to bind to the plate.

-

Wash the wells multiple times with Wash Buffer to remove unbound components.

-

-

Blocking:

-

Add Blocking Buffer to each well to block any non-specific binding sites. Incubate and then wash.

-

-

Detection:

-

Add the primary antibody against this compound to each well and incubate.

-

Wash the wells thoroughly.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the wells thoroughly.

-

-

Signal Development:

-

Add the TMB substrate solution to each well and incubate in the dark.

-

Stop the reaction by adding the Stop Solution.

-

-

Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the amount of myristoylated peptide produced.

-

Mandatory Visualizations

N-Myristoylation Reaction Workflow

Caption: The ordered Bi-Bi kinetic mechanism of N-myristoyltransferase.

Fluorescence-Based NMT Assay Workflow

Caption: Workflow of the continuous fluorescence-based NMT activity assay.

Signaling Pathway: Src Kinase Activation

Caption: Role of N-myristoylation in Src kinase-mediated signal transduction.

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling

References

N-Myristoylglycine: A Novel Endogenous Regulator of Brown Adipocyte Differentiation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity and associated metabolic disorders represent a significant global health challenge. The promotion of brown adipose tissue (BAT) activity, with its inherent thermogenic capacity, has emerged as a promising therapeutic strategy. This technical guide delves into the role of N-Myristoylglycine, an endogenous N-acyl amino acid, as a potent inducer of brown adipocyte differentiation. Initially identified through a metabolomics approach investigating the effects of the drug zafirlukast, this compound has been shown to recapitulate the browning effects of the drug without its associated toxicity.[1] This document provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of this compound's role in brown adipogenesis, tailored for researchers and professionals in the field of metabolic disease and drug development.

Introduction